molecular formula C9H10O2 B117497 2-(Allyloxy)phenol CAS No. 1126-20-1

2-(Allyloxy)phenol

Cat. No. B117497
CAS RN: 1126-20-1
M. Wt: 150.17 g/mol
InChI Key: FNEJKCGACRPXBT-UHFFFAOYSA-N
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Description

“2-(Allyloxy)phenol” is a chemical compound with the molecular formula C9H10O2 . It is known to possess strong antioxidant properties and has an inhibitory effect towards some bacteria and fungi when applied at concentrations of 0.2-1.75 mg/mL . It is used in the preparation of Oxprenolol, a β-Adrenergic blocker .


Synthesis Analysis

The synthesis of phenols like “2-(Allyloxy)phenol” can be achieved through various methods. Some of these include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones . A specific synthesis method for a similar compound, 3-(aryloxy)cyclohex-2-en-1-ones, was reported involving the treatment of 3-chlorocyclohex-2-en-1-one with phenols in the presence of K2CO3 .


Molecular Structure Analysis

The molecular structure of “2-(Allyloxy)phenol” consists of a phenol group (a benzene ring bonded to a hydroxyl group) and an allyl group (a prop-2-en-1-yl group). The molecular weight of this compound is 150.17 g/mol .


Chemical Reactions Analysis

Phenols, including “2-(Allyloxy)phenol”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of phenols doesn’t occur in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon .


Physical And Chemical Properties Analysis

“2-(Allyloxy)phenol” is a pale yellow oil . It has a density of 1.1±0.1 g/cm3, a boiling point of 246.4±15.0 °C at 760 mmHg, and a flash point of 113.2±5.3 °C . The compound has a molar refractivity of 43.8±0.3 cm3, and its polar surface area is 29 Å2 .

Scientific Research Applications

Antimicrobial and Antioxidant Properties

2-(Allyloxy)phenol, isolated from a marine actinobacterium, exhibits strong antimicrobial and antioxidant properties. It inhibits 21 bacteria and three fungi, with potential uses as a food preservative and oral disinfectant due to its antimicrobial efficacy and absence of toxic reactions (Arumugam et al., 2010).

Antifungal Activity in Agriculture

It demonstrates effective antifungal activity against plant pathogens. 2-(2-Hydroxypropyl) phenol, a metabolite of 2-(Allyloxy)phenol, shows significant inhibition of mycelial growth in various plant pathogens, suggesting its application in agricultural fungicides (Qu et al., 2017).

Synthesis and Chemical Applications

2-(Allyloxy)phenol is involved in chemical synthesis processes. It is used in the synthesis of complex molecules, such as in the production of α,α′‐heterobifunctionalized poly(e-caprolactones) and poly(methyl methacrylate)s containing “clickable” aldehyde and allyloxy functional groups (Sane et al., 2013). Additionally, its derivatives have been explored for potential use as insecticides (Li et al., 2013).

Potential in Cancer Research

Eugenol, closely related to 2-(Allyloxy)phenol, has been studied for its antiproliferative and molecular mechanism in inducing apoptosis in cancer cells. It shows promise in the development of treatments targeting specific cancer types (Jaganathan & Supriyanto, 2012).

Environmental Stability and Safety

Research on the metabolism of 2-(Allyloxy)phenol as a fungicide has been conducted to understand its environmental degradation and safety. This insight is crucial for its application in environmental safety and agricultural practices (Qu et al., 2014).

Safety And Hazards

“2-(Allyloxy)phenol” is classified as a skin irritant (Category 2), causing serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and ensure adequate ventilation .

Future Directions

Phenol derivatives like “2-(Allyloxy)phenol” have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants . The development of efficient methods for their synthesis and modern, accurate methods for their detection and analysis will continue .

properties

IUPAC Name

2-prop-2-enoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6,10H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEJKCGACRPXBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60150111
Record name o-(Allyloxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60150111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Allyloxy)phenol

CAS RN

1126-20-1
Record name 2-Allyloxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1126-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-(Allyloxy)phenol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-(Allyloxy)phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-(allyloxy)phenol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.108
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
S Buser, A Vasella - Helvetica chimica acta, 2006 - Wiley Online Library
The racemic 2‐azabicyclo[3.2.2]nonanes 5 and 18 were synthesized and tested as β‐glycosidase inhibitors. The intramolecular Diels–Alder reaction of the masked o‐benzoquinone …
Number of citations: 5 onlinelibrary.wiley.com
TR Burke Jr, WL Nelson… - Journal of Medicinal …, 1979 - ACS Publications
Synthesis and preliminary pharmacological activity data for 4'-and 5'-hydroxyoxprenolol (2 and 3) are reported. The synthetic routes make use of the isomeric 2-pyranyl monoether …
Number of citations: 5 pubs.acs.org
F Ozaki, Y Okada - Current Microwave Chemistry, 2021 - ingentaconnect.com
Microwave-assisted Claisen rearrangement of allyloxybenzene with a hydroxyl group was conducted in the presence of metal salts. The rearrangement was promoted in the presence …
Number of citations: 1 www.ingentaconnect.com
SM Ward - 1990 - search.proquest.com
In the first part of this thesis, the competition between the (3, 3) Claisen rearrangement and the (2, 3) Wittig rearrangement in the rearrangement of the enolates of $\alpha $-(allyloxy)-…
Number of citations: 2 search.proquest.com
S Iriuchijima, N Kojima - Agricultural and Biological Chemistry, 1982 - academic.oup.com
… This estimation was confirmed by the chemical transformation of ( - )-1 to two known compounds: Reaction of (-)-1 with 2-allyloxyphenol in an alkaline condition afforded (S)-3(2-…
Number of citations: 93 academic.oup.com
SK Rastogi, JK Dunnigan, AC Towne… - Current Organic …, 2021 - ingentaconnect.com
Tubulin Polymerization Inhibitors (TPIs) are promising ligands utilized in chemotherapy for modern cancer treatment. However, the current TPIs exhibit many serious side effects that …
Number of citations: 6 www.ingentaconnect.com
IPC Class, A USPC - 2013 - patentsencyclopedia.com
The invention provides in part dialkoxybenzene and eugenol compounds for controlling infestation by a Lymantria dispar, and methods thereof. The compounds include a compound of …
Number of citations: 0 www.patentsencyclopedia.com
M Stanek, LP Picard, MF Schmidt… - Journal of medicinal …, 2019 - ACS Publications
Starting from the β-adrenoceptor agonist isoprenaline and beta-blocker carvedilol, we designed and synthesized three different chemotypes of agonist/antagonist hybrids. Investigations …
Number of citations: 17 pubs.acs.org
W Rozhon, S Akter, A Fernandez, B Poppenberger - Molecules, 2019 - mdpi.com
Chemical inhibitors are invaluable tools for investigating protein function in reverse genetic approaches. Their application bears many advantages over mutant generation and …
Number of citations: 32 www.mdpi.com
VR Ghanta, A Pasula, SKSS Pindiprolu… - 2019 - wjpr.s3.ap-south-1.amazonaws.com
Hydroxychavicol or 4-Allylpyrocatechol (4-APC) is a Piper betel phenol, reported to modulate vital pathways involved in inflammation and oxidative stress. However, the potential neuro …
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com

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